molecular formula C16H23BrO3 B14204310 Benzyl 6-bromo-6-methylheptyl carbonate CAS No. 824391-92-6

Benzyl 6-bromo-6-methylheptyl carbonate

Cat. No.: B14204310
CAS No.: 824391-92-6
M. Wt: 343.26 g/mol
InChI Key: BMLLRYGPHMWBHE-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-6-methylheptyl carbonate is a synthetic organic compound characterized by a carbonate ester functional group. Its structure includes a benzyl group attached to a carbonate backbone, which is further substituted with a 6-bromo-6-methylheptyl chain. This compound’s unique brominated alkyl chain and carbonate moiety distinguish it from simpler esters or aromatic derivatives, such as benzyl benzoate. The bromine atom likely enhances its reactivity in substitution reactions, while the methyl group may influence steric effects and solubility .

Properties

CAS No.

824391-92-6

Molecular Formula

C16H23BrO3

Molecular Weight

343.26 g/mol

IUPAC Name

benzyl (6-bromo-6-methylheptyl) carbonate

InChI

InChI=1S/C16H23BrO3/c1-16(2,17)11-7-4-8-12-19-15(18)20-13-14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3

InChI Key

BMLLRYGPHMWBHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCOC(=O)OCC1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of benzyl 6-bromo-6-methylheptyl carbonate, a comparative analysis with structurally analogous compounds is provided below:

Benzyl Benzoate (BB)

  • Structure : A simple ester of benzyl alcohol and benzoic acid.
  • Applications : Widely used as a topical scabicide (e.g., 25% BB cream) due to its acaricidal properties .
  • Efficacy : Demonstrated an 87% cure rate in scabies treatment, superior to permethrin 5% .
  • Reactivity : Lacks bromine, reducing its utility in halogenation reactions compared to brominated analogs like this compound.

Benzyl Carbonate Derivatives

  • Example : Benzyl ethyl carbonate.
  • Key Differences : Shorter alkyl chains and absence of bromine limit steric and electronic effects. These derivatives are typically used as solvents or plasticizers rather than bioactive agents.

6-Bromohexyl Compounds

  • Example : 6-bromohexyl acetate.
  • Comparison: While sharing a brominated alkyl chain, the acetate group is less stable under basic conditions compared to carbonate esters.

Methyl-Substituted Carbonates

  • Example : Methyl 4-methylpentyl carbonate.

Comparative Data Table

Compound Functional Groups Molecular Weight (g/mol) Key Applications Reactivity Notes
This compound Carbonate, Br, CH₃ ~285.2 (estimated) Organic synthesis, intermediates High Br reactivity; stable carbonate
Benzyl benzoate Ester, aromatic 212.24 Topical scabicide Hydrolytically stable; low toxicity
6-Bromohexyl acetate Ester, Br 223.11 Alkylation agent Prone to hydrolysis
Benzyl ethyl carbonate Carbonate, short alkyl 180.20 Solvent, plasticizer Low steric hindrance

Research Findings and Implications

  • Synthetic Utility : The bromine atom in this compound facilitates nucleophilic substitutions, making it valuable for synthesizing branched alkanes or pharmaceutical precursors.
  • Bioactivity Potential: While benzyl benzoate is clinically effective against parasites, brominated carbonates like this compound may exhibit enhanced lipid solubility, enabling deeper skin penetration.
  • Stability : Carbonate esters generally hydrolyze faster than benzoate esters under physiological conditions, which could limit its topical use compared to BB.

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